CID 12622056, also known as 2-(3,4-dichlorophenyl)-N-(4-(trifluoromethyl)phenyl)acetamide, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily classified as an anti-inflammatory and analgesic agent, making it a subject of interest in pharmaceutical research.
The compound can be sourced from various chemical suppliers and is often utilized in research laboratories for the development of new therapeutic agents. Its chemical structure and properties are documented in several chemical databases, including PubChem and ChemSpider.
CID 12622056 falls under the category of organic compounds, specifically amides. It is characterized by the presence of dichlorophenyl and trifluoromethyl groups, which contribute to its biological activity.
The synthesis of CID 12622056 can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions.
The synthesis typically involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to promote the formation of the amide bond between the carboxylic acid derivative and the amine.
CID 12622056 has a complex molecular structure characterized by:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation and interactions with biological targets.
CID 12622056 can participate in various chemical reactions typical for amides, including hydrolysis, reduction, and substitution reactions:
The reactivity profile of CID 12622056 is influenced by its electron-withdrawing groups (the trifluoromethyl and dichloro groups), which enhance its electrophilic character.
CID 12622056 exhibits its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in prostaglandin synthesis involved in inflammation and pain signaling pathways.
Studies indicate that CID 12622056 demonstrates selective inhibition against COX-2 over COX-1, suggesting a favorable safety profile with reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs.
CID 12622056 has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3